Lipophilicity Advantage: LogP 3.22 vs. LogP 2.47 for the Non-Fluorinated 1-Phenyl Analog
The target compound exhibits a calculated LogP of 3.22 (Fluorochem) and an XLogP3 of 3.7 (PubChem-derived), representing a ΔLogP of +0.75 to +1.23 over the non-fluorinated 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 5334-48-5, LogP 2.47) [1]. Compared with the N1-unsubstituted 4-chloro-1H-pyrazolo[3,4-d]pyrimidine core (CAS 5399-92-8, LogP 1.01), the difference is +2.21 to +2.69 log units [2]. This increased lipophilicity is attributable to the 3-CF₃ substituent and places the compound within the optimal LogP range (1–5) for CNS-capable and orally bioavailable small molecules, while the non-fluorinated analog falls below the typical lower bound preferred for cell permeability [3].
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 3.22 (Fluorochem); XLogP3 = 3.7 (PubChem/Kuujia) |
| Comparator Or Baseline | 4-Chloro-1-phenyl analog (CAS 5334-48-5): LogP = 2.47; 4-Chloro-1H core (CAS 5399-92-8): LogP = 1.01; 4-Chloro-1-(4-CF₃-phenyl) isomer (CAS 1269703-41-4): LogP = 3.49 |
| Quantified Difference | ΔLogP = +0.75 to +1.23 vs. 1-phenyl analog; ΔLogP = +2.21 to +2.69 vs. N1-unsubstituted core |
| Conditions | Calculated/predicted LogP values from vendor technical datasheets and computational prediction; not experimentally measured shake-flask LogP |
Why This Matters
For procurement decisions, the higher LogP of the 3-CF₃ compound predicts superior membrane permeability and blood-brain barrier penetration in derived drug candidates compared with non-fluorinated building blocks, directly influencing which intermediate is selected for CNS or oral drug discovery programs.
- [1] Molbase. 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 5334-48-5). LogP 2.46890. View Source
- [2] Molbase. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 5399-92-8). LogP 1.0063. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. Lipinski Rule of Five optimal LogP range. View Source
